molecular formula C12H13ClN2O B2589738 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol CAS No. 439106-94-2

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol

Cat. No. B2589738
CAS RN: 439106-94-2
M. Wt: 236.7
InChI Key: LCSHOKGEMMNVDH-UHFFFAOYSA-N
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Description

The compound “3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol” is a unique chemical with the linear formula C12H13O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(4-chlorophenyl)propionic acid with lithium aluminium tetrahydride in tetrahydrofuran . The reaction is allowed to warm to room temperature and stirred overnight .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC=C (C2=NNC (CCCO)=C2)C=C1 . The InChI key for this compound is LCSHOKGEMMNVDH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 457.3±35.0 °C at 760 mmHg, and a flash point of 230.4±25.9 °C . It has a molar refractivity of 64.0±0.3 cm3, and a molar volume of 185.0±3.0 cm3 . The compound is also characterized by a polar surface area of 49 Å2 and a polarizability of 25.4±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of closely related compounds, including their crystal structures and hydrogen bonding characteristics, has been a subject of study. For instance, Kumarasinghe et al. (2009) explored the synthesis and crystal structures of pyrazole derivatives, emphasizing the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Antimicrobial and Anticancer Properties

  • Many studies focus on the biological applications of these compounds, particularly their antimicrobial and anticancer activities. For example, Viji et al. (2020) investigated a compound's antimicrobial and anticancer properties through molecular docking and spectroscopic studies (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

Material Properties and Applications

  • The properties of pyrazole derivatives, including their thermal and dielectric characteristics, have been examined, potentially suggesting their applicability in material science. Vyas et al. (2012) discussed the synthesis and characterization of pyrazole single crystals, providing insights into their stability and decomposition properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).

Quantum Chemical Calculations

Molecular Docking Studies

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHOKGEMMNVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol

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